molecular formula C8H15NO B2843439 4-Imino-5-methylheptan-2-one CAS No. 1823377-64-5

4-Imino-5-methylheptan-2-one

Cat. No. B2843439
CAS RN: 1823377-64-5
M. Wt: 141.214
InChI Key: ZGWUOLJAIQYZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imino-5-methylheptan-2-one is a chemical compound with the formula C8H15NO and a molecular weight of 141.21 . It is used for research purposes and is not intended for human use .


Molecular Structure Analysis

The InChI code for 4-Imino-5-methylheptan-2-one is 1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h4-5,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Imino-5-methylheptan-2-one has a molecular weight of 141.21 . It is typically stored at room temperature .

Scientific Research Applications

Photoreactions in Various Solvents

The photochemistry of compounds like 4-methylpentan-2-one and heptan-2-one has been studied in different solvents, providing insights into the effects of solvents on the photochemical behavior of similar ketones. This research helps in understanding the quenching and solvent effects on excited states of such compounds (Encina & Lissi, 1976).

Glyoxal-Arginine Modifications

Studies have explored the reaction of arginine with glyoxal, leading to the identification of specific products under different pH and temperature conditions. This research can be relevant in understanding the chemical behavior of similar compounds under various conditions (Glomb & Lang, 2001).

Tautomeric Forms of Thiamin Diphosphate

Research on the tautomeric forms of thiamin diphosphate, which involve imino structures similar to 4-Imino-5-methylheptan-2-one, provides insights into the behavior of such compounds in biological systems. This can be crucial in enzymatic reactions and pharmaceutical applications (Baykal, Kakalis, & Jordan, 2006).

Insect Pheromone Synthesis

The synthesis of 4-Methylheptan-3-ol, a compound related to 4-Imino-5-methylheptan-2-one, for use as an insect pheromone showcases the potential application of similar compounds in pest management. This research demonstrates the environmental benefits of using such compounds as alternatives to traditional insecticides (Brenna et al., 2017).

Inhibition Effects in Corrosion Prevention

Studies on novel anil compounds, which bear structural similarities to 4-Imino-5-methylheptan-2-one, have investigated their role in inhibiting corrosion in metals. This research can inform the development of more effective corrosion inhibitors in various industrial applications (El-Lateef, Abu‐Dief, & El-Gendy, 2015).

Biodegradation of Iso-Alkanes

The biodegradation of iso-alkanes like 4-methylheptane under methanogenic conditions is significant in understanding the environmental impact and breakdown of petroleum products. This research provides insights into the microbial processes involved in degrading similar compounds (Abu Laban et al., 2015).

Catalytic Hydroboration

Bis(imino)pyridine cobalt-catalyzed hydroboration, involving compounds like 4-methylheptan-3-ol, highlights the potential for catalytic applications of 4-Imino-5-methylheptan-2-one and related compounds. This research is relevant in organic synthesis and material science (Obligacion & Chirik, 2013).

Mechanism of Action

The mechanism of action of 4-Imino-5-methylheptan-2-one is not explicitly mentioned in the available resources. In general, the mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect .

Safety and Hazards

The safety data sheet (SDS) for 4-Imino-5-methylheptan-2-one provides information about the potential hazards associated with this compound . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-imino-5-methylheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWUOLJAIQYZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=N)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imino-5-methylheptan-2-one

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